Metazide
Overview
Description
Metazide, chemically known as N’,N’'-methanediyldipyridine-4-carbohydrazide, is a compound with the molecular formula C₁₃H₁₄N₆O₂ and a molecular weight of 286.29 g/mol . It is a derivative of isonicotinic acid hydrazide and is known for its tuberculostatic properties, meaning it inhibits the growth of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metazide can be synthesized through the reaction of isonicotinic acid hydrazide with formaldehyde. The reaction typically involves the following steps:
- Dissolve isonicotinic acid hydrazide in a suitable solvent such as ethanol.
- Add formaldehyde to the solution and heat the mixture under reflux conditions.
- After the reaction is complete, cool the mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale mixing of isonicotinic acid hydrazide and formaldehyde in industrial reactors.
- Controlled heating and refluxing to facilitate the reaction.
- Filtration and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Metazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
Metazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Investigated for its potential use in treating tuberculosis due to its tuberculostatic properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
Metazide exerts its effects by damaging the membrane of Mycobacterium tuberculosis, inhibiting metabolic and oxidative processes, and preventing the synthesis of nucleic acids . This inhibition leads to the suppression of bacterial proliferation both inside and outside the cell.
Comparison with Similar Compounds
Metazide is similar to other isonicotinic acid hydrazide derivatives, such as:
Isoniazid: Another tuberculostatic agent with a similar mechanism of action.
Pyrazinamide: Used in combination with other drugs to treat tuberculosis.
Ethionamide: A second-line antitubercular drug.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit the growth of Mycobacterium tuberculosis by targeting multiple pathways involved in bacterial metabolism and nucleic acid synthesis .
Properties
IUPAC Name |
N'-[[2-(pyridine-4-carbonyl)hydrazinyl]methyl]pyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-12(10-1-5-14-6-2-10)18-16-9-17-19-13(21)11-3-7-15-8-4-11/h1-8,16-17H,9H2,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCIFIOLOMCRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNCNNC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046239 | |
Record name | Metazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-15-9 | |
Record name | 4-Pyridinecarboxylic acid, 2-[[2-(4-pyridinylcarbonyl)hydrazinyl]methyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metazide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONICOTINIC ACID 2,2'-METHYLENEDIHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSL1M7IFYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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